![molecular formula C19H18ClNO3S B5328560 [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate](/img/structure/B5328560.png)
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate
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Overview
Description
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring system substituted with a methoxy group and an amino group, linked to a benzoate moiety with chloro and methylsulfanyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate typically involves multi-step organic reactions. The starting materials include 7-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-chloro-5-methylsulfanylbenzoic acid. The key steps involve:
Formation of the Schiff base: The naphthalene derivative reacts with an amine to form the Schiff base under acidic or basic conditions.
Esterification: The Schiff base is then esterified with 2-chloro-5-methylsulfanylbenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The Schiff base can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate can be compared with similar compounds such as:
4-Methoxyphenethylamine: Used in the synthesis of other organic compounds.
2,2′-Bipyridyl: A bidentate ligand used in transition metal catalysis.
Bromomethyl methyl ether: Used as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other similar compounds.
Properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-23-13-7-6-12-4-3-5-18(15(12)10-13)21-24-19(22)16-11-14(25-2)8-9-17(16)20/h6-11H,3-5H2,1-2H3/b21-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQWBCBVPAPFOD-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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